molecular formula C11H10FN3 B2772763 N-(4-fluorobenzyl)-2-pyrazinamine CAS No. 866151-20-4

N-(4-fluorobenzyl)-2-pyrazinamine

Cat. No.: B2772763
CAS No.: 866151-20-4
M. Wt: 203.22
InChI Key: ROQSRZITANMCHG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complexes and analogues of N-(4-fluorobenzyl)-2-pyrazinamine involves reactions with various compounds to create structures with potential for further chemical and biological exploration. For example, Jing and Img (2003) synthesized complexes that demonstrated the importance of cation type in determining intermolecular interactions and crystal packing in such compounds (X. Jing & S. Img, 2003).

Antimicrobial and Antitubercular Activity

  • Pyrazinamide analogues, including this compound derivatives, have been studied for their antitubercular bioactivity. For instance, Wati et al. (2020) synthesized a series of pyrazinamide analogues that showed significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents from these compounds (F. Wati, Prisna U. Adyarini, S. Fatmawati, & M. Santoso, 2020).

Anticancer Potential

  • Research into the anticancer potential of this compound and related compounds has led to the identification of derivatives with promising activity against various cancer cell lines. For example, Hammam et al. (2005) discovered fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting that modifications of the this compound structure could yield potent anticancer agents (A. G. Hammam, O. A. El-Salam, A. Mohamed, & N. A. Hafez, 2005).

Quantum and Computational Studies

  • Computational studies have been conducted to explore the properties and potential applications of this compound derivatives. These studies include quantum chemical calculations and molecular docking to assess the interaction of these compounds with biological targets, further emphasizing their potential in drug development and other applications (Yohan Seo, Jeong Hwa Lee, So-Hyeon Park, W. Namkung, & Ikyon Kim, 2019).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQSRZITANMCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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